(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
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Overview
Description
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic compound known for its versatility in scientific research. Its structure includes a piperidinyl group connected to a chloropyridinyl moiety via an ether linkage, with a trifluoromethylphenyl group attached to a methanone core. This combination of functional groups lends the compound distinctive chemical properties that make it valuable in various fields, including chemistry, biology, and industrial applications.
Scientific Research Applications
Chemistry
In chemistry, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone serves as a building block for the synthesis of more complex molecules, contributing to the development of new materials and catalysts.
Biology
The compound is explored for its potential biological activities. Researchers investigate its interactions with various enzymes and receptors, assessing its suitability as a lead compound for drug development.
Medicine
In medicine, its derivatives are studied for potential therapeutic applications, including as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In industrial applications, the compound is used in the formulation of specialty chemicals, including agrochemicals and polymers, benefiting from its stability and reactivity.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It’s worth noting that compounds with similar structures have been known to interact with various targets, influencing a range of biological processes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
It’s important to note that these properties can significantly impact the bioavailability of the compound, influencing its efficacy and safety profile .
Result of Action
Based on its structural similarity to other compounds, it may exert a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s interaction with its targets and its overall stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone typically involves the following steps:
Starting Materials: : Begin with 3-chloropyridine, piperidine, and 4-(trifluoromethyl)benzoyl chloride.
Formation of Intermediate: : React 3-chloropyridine with piperidine to form the intermediate 3-chloropyridin-4-yloxypiperidine.
Final Coupling Reaction: : Combine the intermediate with 4-(trifluoromethyl)benzoyl chloride under controlled conditions to yield the final product.
Reaction Conditions: : The reactions are usually carried out in the presence of a suitable base (e.g., triethylamine) and solvent (e.g., dichloromethane) at temperatures ranging from 0°C to room temperature. The reactions are monitored using techniques like TLC (Thin Layer Chromatography) and the final product is purified using methods such as column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, these reactions are optimized for high yield and purity. Scale-up may involve using larger reactors and automated systems to control temperature, pressure, and reaction times. Industrial production often prioritizes cost-effectiveness and efficiency, ensuring the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone can undergo a variety of chemical reactions, including:
Oxidation: : Transforming the piperidinyl group into a corresponding N-oxide.
Reduction: : Reducing the carbonyl group to produce an alcohol derivative.
Substitution: : Replacing the chlorine atom on the pyridine ring with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Employing reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Utilizing nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products
The reactions typically yield derivatives such as N-oxide compounds, alcohols, or substituted pyridines, depending on the reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone include:
(4-Chlorophenyl)(4-(trifluoromethyl)phenyl)methanone: : Differing mainly by the substitution on the piperidine ring.
(3-Chloropyridin-4-yl)(4-(trifluoromethyl)phenyl)methanone: : Similar core structure but lacks the piperidinyl ether linkage.
(4-((3-Fluoropyridin-4-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone: : Substitutes chlorine with fluorine on the pyridine ring.
Uniqueness
What sets this compound apart is the specific combination of functional groups, which confers unique properties such as enhanced reactivity and potential bioactivity. Its chloropyridine and trifluoromethylphenyl groups contribute to its stability and specificity in reactions and biological interactions.
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Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O2/c19-15-11-23-8-5-16(15)26-14-6-9-24(10-7-14)17(25)12-1-3-13(4-2-12)18(20,21)22/h1-5,8,11,14H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJWBKNEMUIZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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